Cas no 529-35-1 (5,6,7,8-Tetrahydro-1-naphthalenol)

5,6,7,8-Tetrahydro-1-naphthalenol is a partially hydrogenated naphthol derivative with the molecular formula C₁₀H₁₂O. This compound features a hydroxyl group attached to a tetrahydro-naphthalene ring system, making it a versatile intermediate in organic synthesis. Its partially saturated structure enhances stability while retaining reactivity for further functionalization, such as oxidation or substitution reactions. The compound is particularly useful in pharmaceutical and agrochemical applications, where it serves as a precursor for synthesizing biologically active molecules. Its balanced lipophilicity and moderate polarity facilitate solubility in common organic solvents, ensuring ease of handling in laboratory and industrial settings. Proper storage under inert conditions is recommended to maintain purity.
5,6,7,8-Tetrahydro-1-naphthalenol structure
529-35-1 structure
Product Name:5,6,7,8-Tetrahydro-1-naphthalenol
CAS No:529-35-1
MF:C10H12O
MW:148.201683044434
MDL:MFCD00001734
CID:82438
PubChem ID:68258
Update Time:2025-08-05

5,6,7,8-Tetrahydro-1-naphthalenol Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-Tetrahydronaphthalen-1-ol
    • 5,6,7,8-Tetrahydro-1-naphthol
    • 5,6,7,8-Tetrahydro-1-naphthalenol
    • 5.6.7.8-Tetrahydro-1-naphthol
    • 5-Hydroxytetralin
    • 1-Naphthalenol, 5,6,7,8-tetrahydro-
    • tetralin-5-ol
    • 5,6,7,8-Tetrahydro-alpha-naphthol
    • 5,6,7,8-tetrahydronaphthol
    • 5,6,7,8-tetrahydro-naphthalen-1-ol
    • Tetrahydro-.alpha.-naphthol
    • 1R7B5I98HV
    • SCWNNOCLLOHZIG-UHFFFAOYSA-N
    • 1-Naphthol, 5,6,7,8-tetrahydro-
    • Tetrahydro-alpha-naphthol (VAN)
    • Tetrahydro-a-naph
    • NSC 28822
    • 5, 6, 7, 8-tetrahydronaphthol
    • AMY202100093
    • 1-hydroxy-5,6,7,8-tetrahydronaphthalene
    • 1-Naphthalenol,6,7,8-tetrahydro-
    • InChI=1/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H
    • N11905
    • 5,6,7,8-Tetrahydro-1-naphthol, 99%
    • W-202998
    • 5, 6,7,8-Tetrahydro-naphthalen-1-ol
    • Q27104561
    • Z274762958
    • 5,6,7,8-Tetrahydro-.alpha.-naphthol
    • UNII-1R7B5I98HV
    • DTXSID8074570
    • 5,6,7,8-tetrahydro-1-naphtol
    • 1-Naphthol,6,7,8-tetrahydro-
    • 529-35-1
    • NSC28822
    • 5,6,7,8-Tetrahydronaphthalen -1-ol
    • 5,6,7,8 tetrahydro naphthalene-1-ol
    • 5, 6, 7, 8-Tetrahydro-naphthalen-1-ol
    • CS-0132457
    • FT-0619802
    • NS00022301
    • A829315
    • 5,6,7,8 tetrahydronaphthalene-1-ol
    • ?5,6,7,8-TETRAHYDRO-1-NAPHTHOL
    • AKOS000421212
    • 5,7,8-Tetrahydro-1-naphthol
    • EINECS 208-461-1
    • CHEMBL449132
    • Tetrahydro-a-naphthol
    • 5,6,7,8-tetrahyro-1-naphthol
    • AS-59852
    • 5,6,7,8-Tetrahydronaphthalenol
    • 5,6,7,8-Tetrahydro-1-naphthalenol #
    • SY049625
    • T2816
    • 5,6,7,8-tetrahydronaphthalene-1-ol
    • 1,2,3,4-Tetrahydro-5-hydroxynaphthalene
    • BDBM50270875
    • Naphthalenol, 5,6,7,8-tetrahydro-
    • 5,6,7,8-TETRAHYDRO-1-HYDROXYNAPHTHALENE
    • NSC-28822
    • EN300-97241
    • 5,7,8-Tetrahydro-.alpha.-naphthol
    • SCHEMBL150894
    • 1,2,3,4-tetrahydro-5-naphthol
    • MFCD00001734
    • CHEBI:45900
    • DTXCID4041319
    • BBL025814
    • DB-052213
    • 1,2,3,4-Tetrahydro-5-hydroxynaphthalene; 1,2,3,4-Tetrahydro-5-naphthol; 1,2,3,4-Tetrahydronaphthalen-5-ol; 1-Hydroxy-5,6,7,8-tetrahydronaphthalene
    • 1-Naphthalenol, 5,6,7,8-tetrahydro-(9CI)
    • STL364871
    • MDL: MFCD00001734
    • Inchi: 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2
    • InChI Key: SCWNNOCLLOHZIG-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1CCCC2
    • BRN: 1865081

Computed Properties

  • Exact Mass: 148.08900
  • Monoisotopic Mass: 148.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: White light pink crystalline powder
  • Density: 1.0556
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 265°C(lit.)
  • Flash Point: 264-265°C/705mm
  • Refractive Index: 1.5000 (estimate)
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 20.23000
  • LogP: 2.27100
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5,6,7,8-Tetrahydro-1-naphthalenol Security Information

5,6,7,8-Tetrahydro-1-naphthalenol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

5,6,7,8-Tetrahydro-1-naphthalenol Pricemore >>

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5,6,7,8-Tetrahydro-1-naphthalenol Production Method

5,6,7,8-Tetrahydro-1-naphthalenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:529-35-1)5,6,7,8-Tetrahydro-1-naphthalenol
Order Number:A829315
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:11
Price ($):195.0
Email:sales@amadischem.com

5,6,7,8-Tetrahydro-1-naphthalenol Related Literature

Additional information on 5,6,7,8-Tetrahydro-1-naphthalenol

5,6,7,8-Tetrahydro-1-naphthalenol: A Comprehensive Overview

5,6,7,8-Tetrahydro-1-naphthalenol, also known by its CAS number 529-35-1, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its tetrahydro structure and hydroxyl group. The presence of the hydroxyl group at the 1-position of the naphthalene ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

The structure of 5,6,7,8-Tetrahydro-1-naphthalenol consists of a partially hydrogenated naphthalene ring system. The tetrahydro portion refers to the four-membered ring formed by the hydrogenation of two adjacent double bonds in the naphthalene structure. This partial saturation introduces flexibility and reactivity into the molecule, which is advantageous in various chemical reactions. Recent studies have highlighted its potential as a building block for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals.

One of the most significant areas of research involving 5,6,7,8-Tetrahydro-1-naphthalenol is its role in drug discovery. Researchers have explored its ability to act as a chiral auxiliary in asymmetric synthesis. This property has been leveraged to synthesize enantiomerically enriched compounds, which are crucial for developing biologically active molecules. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its utility in synthesizing potential antiviral agents.

In addition to its role in medicinal chemistry, 5,6,7,8-Tetrahydro-1-naphthalenol has found applications in materials science. Its ability to undergo various types of polymerization reactions has led to its use in developing novel polymeric materials with unique mechanical and thermal properties. Recent advancements in this area have been documented in the Nature Materials journal, where researchers reported the synthesis of high-performance polymers using this compound as a monomer.

The synthesis of 5,6,7,8-Tetrahydro-1-naphthalenol typically involves catalytic hydrogenation of 1-naphthol. This process is highly efficient and can be optimized using various catalysts such as palladium on carbon or Raney nickel. Recent studies have focused on improving the yield and selectivity of this reaction by employing green chemistry principles. For example, researchers at Stanford University developed a catalytic system that uses renewable feedstocks and operates under mild conditions.

The physical properties of CAS No 529-35-1 are well-documented. It has a melting point of approximately 90°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents such as ethanol and water makes it suitable for various chemical transformations. The compound is also relatively stable under normal storage conditions but should be protected from strong oxidizing agents to prevent degradation.

In terms of toxicity and environmental impact, recent studies have shown that 5,6,7,8-Tetrahydro-1-naphthalenol exhibits low acute toxicity when administered to laboratory animals. However, long-term exposure studies are still underway to fully assess its safety profile. Regulatory agencies such as the EPA have classified it as a substance requiring further evaluation for potential environmental risks.

The demand for CAS No 529-35-1 has grown significantly due to its versatility across multiple industries. Pharmaceutical companies are increasingly utilizing it as an intermediate for synthesizing bioactive compounds. Meanwhile, material scientists are exploring its potential for developing advanced materials with applications in electronics and energy storage.

In conclusion, 5,6,7,8-Tetrahydro-1-naphthalenol (CAS No 529-35-1) is a multifaceted compound with promising applications across various scientific domains. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new avenues for its use

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Amadis Chemical Company Limited
(CAS:529-35-1)5,6,7,8-Tetrahydro-1-naphthalenol
A829315
Purity:99%
Quantity:100g
Price ($):195.0
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